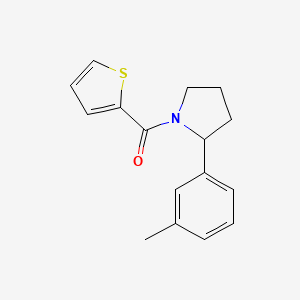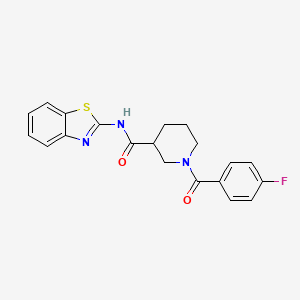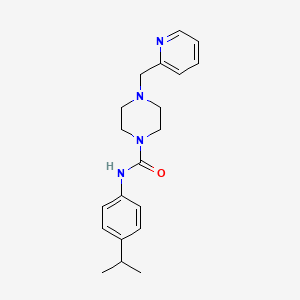![molecular formula C20H25ClN2O3S B4623956 1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)
1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves several steps, including coupling reactions, substitutions, and functional group transformations. For instance, the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines showcased a method involving coupling and functional assays to achieve high selectivity and affinity in adenosine receptor antagonism (Borrmann et al., 2009). Moreover, the linear synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a bi-step approach highlights the complexity and versatility of synthetic routes for similar compounds (Muhammad Athar Abbasi et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and binding mechanisms of these compounds. Studies such as those by Coupar et al. (1996), which investigated the self-assembled channel structures of piperazine derivatives, provide insights into how molecular arrangements influence the properties and functionalities of these compounds (Coupar et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are diverse, including coupling reactions, substitutions, and the formation of complex structures with biological activity. The synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide demonstrates the range of reactions these compounds can undergo to yield biologically active molecules (Khan et al., 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The synthesis and characterization of organic cation hydrogensulfates of piperazine derivatives reveal how modifications in the molecular structure can affect these physical properties (Arbi et al., 2017).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and biological activity, are of particular interest. For example, the study on the discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the potential therapeutic applications of these compounds and highlights their chemical reactivity and biological relevance (Romero et al., 1994).
Scientific Research Applications
Discovery and Synthesis in Antiviral Research
The exploration of bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, underscores the significance of piperazine derivatives in antiviral research. Analogues of these compounds have demonstrated a marked increase in potency against HIV-1 reverse transcriptase, highlighting their potential in the development of new therapeutic agents for treating HIV-1 infections (Romero et al., 1994).
Advancements in Receptor Antagonism
The creation and evaluation of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have led to the identification of potent adenosine A2B receptor antagonists. This class of compounds has been instrumental in developing new treatments targeting various conditions, including inflammatory and cardiovascular diseases. The synthesis of these piperazine derivatives demonstrates the flexibility and potential of piperazine scaffolds in medicinal chemistry (Borrmann et al., 2009).
Role in Allergic Reactions and Histamine Receptor Antagonism
Cetirizine, a piperazine derivative, is a prime example of the application of piperazine compounds in developing antihistamines. As a selective H1 histamine receptor antagonist, cetirizine's effectiveness in treating urticaria and allergic rhinitis showcases the utility of piperazine structures in creating medications that manage allergic reactions and related symptoms (Arlette, 1991).
Antimicrobial and Anthelmintic Applications
Piperazine derivatives have shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. The synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) and their subsequent screening have revealed some compounds with notable efficacy. These findings open avenues for developing new antimicrobial and anthelmintic agents (Khan et al., 2019).
Contribution to Antidepressant Development
The study of Lu AA21004, a novel antidepressant, underscores the importance of piperazine derivatives in understanding and developing treatments for major depressive disorder. The investigation into its metabolism and pharmacological effects highlights the multifaceted roles that piperazine compounds can play in therapeutic applications, from serving as core structures in drug design to aiding in the elucidation of metabolic pathways (Hvenegaard et al., 2012).
Mechanism of Action
Future Directions
Research into piperazine derivatives is ongoing, and these compounds are gaining prominence in today’s research . They find their application in biological systems with antihistamine, anticancer, antimicrobial and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
properties
IUPAC Name |
1-(2-chlorophenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-4-26-19-14-20(16(3)13-15(19)2)27(24,25)23-11-9-22(10-12-23)18-8-6-5-7-17(18)21/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGAPXILBXCAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)
![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)
![N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4623904.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)
![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)


![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)